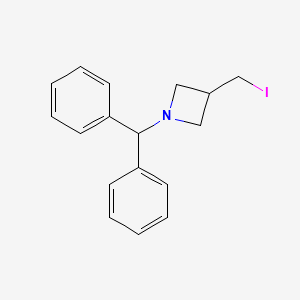
1-Benzhydryl-3-(iodomethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(iodomethyl)azetidine is a chemical compound with the molecular formula C17H18IN . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .
Synthesis Analysis
The synthesis of azetidines, including this compound, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H18IN . The molecular weight of this compound is 363.24 .Scientific Research Applications
Synthesis and Biological Evaluation Azetidine derivatives, including those substituted at the 3-position with amide moieties, have been evaluated for their potency as dopaminergic antagonists. The study highlighted the potential of these derivatives, specifically N-(1-benzhydryl-azetidin-3yl) compounds, in interacting with D2 and D4 receptors, suggesting their applicability in neurological research and treatment (Metkar, Bhatia, & Desai, 2013).
Chemical Synthesis Approaches
- The development of 3-amino 3-phenyl azetidine from N-benzhydryl 3-azetidinone via a modified Strecker reaction demonstrates the chemical versatility and potential of azetidine derivatives in complex organic syntheses (Bacqué, Paris, & Bitoux, 1995).
- Iodocyclisation of homoallylamines to produce 2-(iodomethyl)azetidine derivatives and their isomerisation to 3-iodopyrrolidine derivatives underlines the importance of these compounds in medicinal chemistry and organocatalysis (Feula et al., 2013).
Medicinal Chemistry and Organocatalysis
- The synthesis of azetidines and pyrrolidines, including functionalised 2-(iodomethyl)azetidine derivatives, is crucial for their application in medicinal chemistry and organocatalysis. This synthesis process shows the potential of azetidine derivatives in the development of new pharmaceuticals (Feula, 2013).
Advanced Organic Chemistry Techniques
- The stereoselective alkylation of 1-alkyl-2-substituted azetidin-3-ones, leading to 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones, demonstrates the intricate techniques involved in azetidine chemistry and its relevance in advanced organic synthesis (Salgado et al., 2002).
Peptide Bond Orientation Studies
- The synthesis of N-benzhydryl-2-carbobenzyloxy azetidine, essential for the synthesis of L-azetidine-2-carboxylic acid, aids in understanding the role of azetidine derivatives in influencing the secondary and tertiary structure of proteins and polypeptides (Tsai, Overberger, & Zand, 1990).
Strain-Release Reactions and Medicinal Chemistry
- Azetidine derivatives undergo strain-release reactions, such as semipinacol rearrangement, to yield keto 1,3,3-substituted azetidines, showcasing their potential in medicinal chemistry (Gregson, Noble, & Aggarwal, 2021).
Safety and Hazards
The safety data sheet for a related compound, 1-Benzhydryl-3-azetidinone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Azetidines, including 1-Benzhydryl-3-(iodomethyl)azetidine, are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .
Properties
IUPAC Name |
1-benzhydryl-3-(iodomethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRGSYGLIJSXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2473435.png)
![1-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B2473436.png)



![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)
![N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2473442.png)
![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)

![[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B2473451.png)


![1-[2-(8-Hydroxy-5-oxo-2,6-diazaspiro[3.5]nonan-2-yl)-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2473454.png)
![8-[Benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2473455.png)
